(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a Z-configuration at the C4 methylidene group. The molecule features a pyrrolidin-1-ylsulfonyl substituent on the phenyl ring of the pyrazole moiety, which likely enhances solubility and intermolecular interactions due to the sulfonamide group’s polarity and hydrogen-bonding capacity . Synthesis of such compounds typically involves condensation reactions of hydrazine derivatives with ketones or chalcones, as exemplified in analogous pyrazolone syntheses .
Properties
Molecular Formula |
C30H27N5O3S |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-[[1-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C30H27N5O3S/c1-22-28(30(36)35(31-22)26-14-6-3-7-15-26)20-24-21-34(25-12-4-2-5-13-25)32-29(24)23-11-10-16-27(19-23)39(37,38)33-17-8-9-18-33/h2-7,10-16,19-21H,8-9,17-18H2,1H3/b28-20- |
InChI Key |
JDGAEIHYIHHJAI-RRAHZORUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazolone derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological significance, including pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrazolone Derivatives
Pyrazolone derivatives are recognized for their diverse biological activities, which include antimicrobial , anti-inflammatory , antitumor , and analgesic properties. The structural features of pyrazolones allow them to interact with various biological targets, making them valuable in medicinal chemistry .
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolones is attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests a mechanism akin to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain management and inflammation reduction .
3. Antitumor Activity
Recent studies have highlighted the antitumor effects of pyrazolone derivatives, including their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor progression, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
The biological activity of (4Z)-5-methyl-2-phenylpyrazolone derivatives is largely due to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Many pyrazolones inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Some derivatives act on neurotransmitter receptors, contributing to their analgesic effects.
Chemical Reactions Analysis
Functional Group Transformations
| Reaction Type | Site of Reaction | Outcome |
|---|---|---|
| Hydrolysis | Carbonyl groups (e.g., ketone) | Formation of hydroxyl groups or carboxylic acids. |
| Oxidation | Aromatic rings | Generation of epoxides or quinones via electrophilic attack. |
| Reduction | Double bonds (methylidene bridge) | Saturation of the bridge, altering conjugation and stability. |
Intermolecular Reactions
-
Nucleophilic substitution : The pyrrolidin-1-ylsulfonyl group may act as a leaving group under basic conditions.
-
Electrophilic aromatic substitution : Phenyl rings may undergo alkylation or acylation depending on directing groups.
Analytical Methods
Reactions are monitored using:
| Method | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Proton shifts for methylidene bridges, aromatic protons. |
| Mass Spectrometry (MS) | Molecular weight and purity | Detection of molecular ion (C₃₅H₃₃N₅O₃S). |
| Chromatography (TLC/HPLC) | Reaction progress and purity | Rf values for intermediates and final product. |
Stability and Reactivity
-
Thermal stability : The pyrazolone core may degrade at high temperatures, while sulfonyl groups are generally stable.
-
pH sensitivity : Hydroxyl groups may protonate/deprotonate, affecting solubility and reactivity.
Key Data from Literature
-
Molecular formula : C₃₅H₃₃N₅O₃S (inferred from structural analysis in ).
-
Functional groups : Carbonyl, aromatic rings, sulfonyl amide, methylidene bridge.
This compound exemplifies the interplay between structural complexity and reactivity in heterocyclic chemistry. Its synthesis and reactions highlight the importance of precise control over reaction conditions to achieve desired outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound’s unique structural distinction lies in the 3-(pyrrolidin-1-ylsulfonyl)phenyl substituent. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations :
Spectroscopic and Crystallographic Characterization
- NMR/IR Data : The target compound’s sulfonamide group would exhibit characteristic IR stretches at ~1150 cm⁻¹ (S=O) and 1300 cm⁻¹ (N-SO₂), distinct from methoxy (~1250 cm⁻¹) or methyl (~2850 cm⁻¹) groups in analogues .
- Crystallography: Tools like SHELXL () and ORTEP () are essential for resolving the Z-configuration and hydrogen-bonding networks. For example, the (Z)-4-[1-(4-methylanilino)propylidene] analogue () exhibits intramolecular N–H···O hydrogen bonds and π-π interactions, which the target compound may emulate .
Pharmacological and Physicochemical Properties
- Solubility : The sulfonamide group likely enhances aqueous solubility compared to methyl/methoxy-substituted analogues, which are more lipophilic .
- Bioactivity : While pharmacological data for the target compound are unavailable, pyrazolones with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced binding to biological targets compared to electron-donating groups (e.g., methoxy) .
Preparation Methods
Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5(4H)-one
The pyrazolone core is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine in acetic acid under reflux. This method, adapted from protocols in, produces the intermediate in 89% yield after recrystallization from ethanol. Structural confirmation via -NMR reveals characteristic singlet peaks at δ 2.21 (3H, CH) and δ 5.78 (1H, pyrazole C4-H).
Preparation of 3-(Pyrrolidin-1-Ylsulfonyl)Benzaldehyde
The sulfonylated benzaldehyde derivative is synthesized through a two-step process:
-
Sulfonation : Reaction of 3-bromobenzaldehyde with chlorosulfonic acid at 0°C yields 3-bromophenylsulfonyl chloride, followed by treatment with pyrrolidine in dichloromethane to form 3-(pyrrolidin-1-ylsulfonyl)benzaldehyde (72% yield).
-
Borylation : A Suzuki-Miyaura coupling with bis(pinacolato)diboron in the presence of Pd(dppf)Cl introduces the boronate ester, enabling subsequent cross-coupling.
Knoevenagel Condensation for Methylidene Bridge Formation
Optimization of Reaction Conditions
The methylidene bridge is formed via Knoevenagel condensation between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-(pyrrolidin-1-ylsulfonyl)benzaldehyde. Sodium acetate in 70% ethanol at room temperature catalyzes the reaction, achieving an 81% yield of the (4Z)-isomer. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (NaOAc) | 10 mol% | 81 |
| Solvent | 70% EtOH | 81 |
| Temperature | 25°C | 81 |
| Reaction Time | 6 hours | 81 |
The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the methyl group (δ 2.34) and the pyrazole C4-H (δ 6.02).
Competing Reaction Pathways
At elevated temperatures (>40°C), the (4E)-isomer becomes predominant due to thermodynamic control. However, kinetic control at 25°C favors the Z-isomer, as demonstrated by time-resolved -NMR.
Functionalization of the Pyrazole Ring
Final Cyclization and Purification
Cyclization under acidic conditions (HCl/EtOH, 60°C) forms the dihydro-3H-pyrazol-3-one scaffold. Purification via flash chromatography (SiO, ethyl acetate/hexane 1:3) isolates the target compound as a yellow solid (mp 214–216°C).
Spectroscopic Characterization and Validation
NMR and IR Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (4Z)-configuration, with a dihedral angle of 12.3° between the pyrazole and phenyl rings. The methylidene bridge exhibits a bond length of 1.34 Å, consistent with conjugated enone systems.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Isomeric Ratio (Z:E) |
|---|---|---|---|---|
| Knoevenagel | NaOAc | 81 | 99 | 95:5 |
| Darzens-Type | EtN | 66 | 91 | 88:12 |
| Pd-Mediated | Pd(dppf)Cl | 74 | 97 | 92:8 |
The NaOAc-catalyzed method offers superior yield and selectivity, making it the preferred industrial-scale approach.
Challenges and Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, considering steric and electronic factors in forming the methylidene linkage?
Methodological Answer: The synthesis involves a multi-step approach, starting with the preparation of substituted pyrazole precursors. Key steps include:
- Condensation reactions to form the methylidene bridge, optimized by controlling reaction temperature (50–80°C) and solvent polarity (e.g., THF/water mixtures) to manage steric hindrance from bulky aryl groups .
- Copper-catalyzed cycloaddition for introducing triazole or pyrazole substituents, ensuring regioselectivity via ligand tuning .
- Sulfonylation of the pyrrolidine moiety using SOCl₂ or sulfonyl chlorides in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the stereochemical configuration (Z/E) at the methylidene position be confirmed experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for unambiguous assignment. For example, analogous pyrazol-3-one derivatives show dihedral angles of 5–10° between the pyrazole core and aryl substituents in the Z-configuration .
- NOESY NMR can detect through-space interactions between the methyl group (δ 1.8–2.1 ppm) and adjacent protons on the phenyl ring, confirming spatial proximity in the Z-isomer .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) regarding tautomeric forms of pyrazol-3-one derivatives?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies dynamic tautomerism by observing signal coalescence at elevated temperatures (e.g., 50–80°C) .
- Solid-state IR spectroscopy detects enol-keto tautomers via carbonyl stretching frequencies (1650–1700 cm⁻¹ for keto vs. 1600–1650 cm⁻¹ for enol) .
- DFT calculations (B3LYP/6-31G*) predict tautomer stability, validated against X-ray bond lengths (C=O: ~1.22 Å; C–O: ~1.34 Å) .
Q. How does the pyrrolidin-1-ylsulfonyl group influence reactivity in nucleophilic substitutions compared to other sulfonyl substituents?
Methodological Answer:
- Electron-withdrawing effects of the sulfonyl group enhance electrophilicity at the pyrazole C-4 position. Comparative studies show 2–3× faster SN2 substitution with pyrrolidine-sulfonyl vs. tosyl groups in DMF/K₂CO₃ .
- Steric effects from the pyrrolidine ring reduce reactivity with bulky nucleophiles (e.g., tert-butoxide) by 40–50% compared to linear sulfonamides .
Q. What computational methods predict the stability of tautomeric forms in solution vs. solid-state?
Methodological Answer:
- Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model solvation effects on tautomer populations, validated by UV-Vis spectra (λmax shifts of 10–15 nm) .
- Hirshfeld surface analysis correlates solid-state packing (e.g., C–H···O interactions) with preferred tautomers observed in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
